molecular formula C6H10O3 B15310320 4,4-Dimethyloxetane-2-carboxylic acid

4,4-Dimethyloxetane-2-carboxylic acid

Cat. No.: B15310320
M. Wt: 130.14 g/mol
InChI Key: BHRBSZPQHIDCSW-UHFFFAOYSA-N
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Description

4,4-Dimethyloxetane-2-carboxylic acid is a cyclic ether with a four-membered ring structure, containing three carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyloxetane-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4,4-dimethyl-1,3-dioxane with a strong acid, which induces ring closure to form the oxetane ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced catalytic systems and automated control to ensure consistent quality and efficiency. The choice of raw materials, reaction conditions, and purification techniques are critical factors in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethyloxetane-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the oxetane ring and the carboxylic acid functional group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

4,4-Dimethyloxetane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects, including its role as a precursor in drug synthesis, is ongoing.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,4-Dimethyloxetane-2-carboxylic acid involves its interaction with various molecular targets and pathways. The oxetane ring’s strain energy makes it reactive, facilitating ring-opening reactions that can lead to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, influencing biological processes .

Comparison with Similar Compounds

    2,4-Dimethyloxetane: Another cyclic ether with similar structural features but different reactivity and applications.

    4,4-Dimethyloxazoline: A related compound with an oxazoline ring, used in different chemical contexts.

Uniqueness: 4,4-Dimethyloxetane-2-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and reactivity. Its ability to undergo a variety of chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .

Properties

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

4,4-dimethyloxetane-2-carboxylic acid

InChI

InChI=1S/C6H10O3/c1-6(2)3-4(9-6)5(7)8/h4H,3H2,1-2H3,(H,7,8)

InChI Key

BHRBSZPQHIDCSW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(O1)C(=O)O)C

Origin of Product

United States

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